N-((4-(4-bromophenyl)-5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[[4-(4-bromophenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25BrN6O4S2/c1-40-22-12-6-19(7-13-22)24-16-23(26-5-3-15-42-26)35-37(24)28(38)18-43-30-34-33-27(17-32-29(39)25-4-2-14-41-25)36(30)21-10-8-20(31)9-11-21/h2-15,24H,16-18H2,1H3,(H,32,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFRCTMQXVNTCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)Br)CNC(=O)C5=CC=CO5)C6=CC=CS6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25BrN6O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
677.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-((4-(4-bromophenyl)-5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide represents a complex molecular structure with potential biological activities. This article aims to summarize the biological activity of this compound based on diverse research findings, including synthesis, characterization, and various biological evaluations.
Synthesis and Characterization
The synthesis of the compound typically involves multi-step reactions starting from simpler precursors. The characterization is generally performed using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR). For instance, the presence of characteristic peaks in the IR spectrum can confirm functional groups associated with the triazole and furan moieties.
Table 1: Characterization Data
| Technique | Observations |
|---|---|
| NMR | Chemical shifts indicating protons in triazole and furan rings. |
| Mass Spectrometry | Molecular weight consistent with theoretical calculations. |
| IR Spectroscopy | Peaks at specific wavenumbers indicating functional groups. |
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds similar to this compound against various bacterial and fungal strains. For example:
- Bacterial Strains : The compound has shown significant inhibitory effects against Escherichia coli and Staphylococcus aureus.
- Fungal Strains : Notable activity was observed against Candida albicans and Aspergillus niger.
The Minimum Inhibitory Concentration (MIC) values for these activities are critical for assessing efficacy.
Table 2: Antimicrobial Activity Results
| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Escherichia coli | 18 | 50 |
| Staphylococcus aureus | 20 | 40 |
| Candida albicans | 15 | 60 |
Antioxidant Activity
The antioxidant potential of the compound has been investigated using assays such as DPPH radical scavenging. The results indicate that it possesses a significant ability to neutralize free radicals, which is crucial for preventing oxidative stress-related diseases.
Computational Studies
Computational studies, including molecular docking simulations and Density Functional Theory (DFT) calculations, have been employed to predict the binding interactions of the compound with biological targets. These studies help elucidate the mechanism of action and support experimental findings regarding its biological efficacy.
Case Studies
A notable case study involved a series of pyrazolyl-thiazole derivatives that included structures similar to the compound . These derivatives exhibited both antimicrobial and antioxidant activities, reinforcing the potential therapeutic applications of compounds containing similar scaffolds.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of the compound exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal strains like Candida albicans . The mechanism of action often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Antiviral Properties
The antiviral potential of related compounds has been documented extensively. Chalcones and their derivatives have demonstrated activity against several viruses, suggesting that the triazole component may enhance binding affinity to viral proteins . This property makes the compound a candidate for further studies in antiviral drug development.
Antioxidant Activity
Antioxidant assays indicate that compounds similar to N-((4-(4-bromophenyl)-5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide exhibit significant free radical scavenging abilities. This activity is crucial for developing therapeutic agents aimed at oxidative stress-related diseases .
Table 2: Summary of Biological Activities
| Activity Type | Target Organisms/Effects | References |
|---|---|---|
| Antimicrobial | E. coli, S. aureus, C. albicans | , |
| Antiviral | Various viruses | |
| Antioxidant | Free radical scavenging |
Case Study 1: Synthesis and Evaluation
A study focusing on the synthesis of pyrazolyl-thiazole derivatives reported significant antimicrobial and antioxidant activities. The synthesized compounds were evaluated against multiple strains, yielding promising results that support the hypothesis of their multifunctional therapeutic potential .
Case Study 2: Computational Studies
Computational studies have been employed to predict the binding interactions of similar compounds with biological targets. Density functional theory (DFT) calculations and molecular docking simulations have provided insights into the electronic properties and interactions at the molecular level, further validating the experimental findings .
Chemical Reactions Analysis
Characterization Data for Triazole Intermediate :
| Property | Value |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 14.18 (s, -NH), 7.32–7.70 (m, Ar-H) |
| ¹³C NMR | δ 168.9 (C=S), 150.9 (C5-triazole) |
| HRMS | [M+H]⁺ calc. 345.02, found 345.03 |
Formation of Dihydropyrazole Moiety
The dihydropyrazole ring is synthesized via cyclocondensation of chalcones with hydrazine derivatives. For example:
-
Chalcone Precursor : 4-methoxyphenylacetophenone reacts with thiophene-2-carboxaldehyde in ethanol/NaOH to form (E)-1-(4-methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one (yield: 72–85%) .
-
Cyclization : The chalcone reacts with hydrazine hydrate in glacial acetic acid to yield 5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole .
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Ethanol/Acetic Acid (1:1) |
| Catalyst | Piperidine (5 mol%) |
| Temperature | Reflux (80°C, 6 h) |
| Yield | 78% |
Thioether Linkage and Ketone Reduction
The triazole-thiol undergoes S-alkylation with 2-bromo-1-(dihydropyrazol-1-yl)ethan-1-one to form a ketone intermediate, followed by NaBH₄ reduction:
-
S-Alkylation : Cs₂CO₃ in DMF facilitates coupling (57% yield) .
-
Reduction : Sodium borohydride in ethanol reduces the ketone to a secondary alcohol (yield: 57%) .
Key Spectral Evidence :
-
¹H NMR : δ 4.98 (s, -CH₂-S-) confirms thioether formation.
-
¹³C NMR : δ 193.0 (C=O, pre-reduction); absence post-reduction confirms alcohol formation.
Final Amidation with Furan-2-carboxamide
The furan-2-carboxamide group is introduced via amide coupling:
-
Coupling Agent : EDCI/HOBt in DCM activates the furan-2-carboxylic acid.
-
Reaction : Triazole-methylamine reacts with activated furan-2-carboxylate (yield: 65%) .
Purification and Analysis :
| Method | Result |
|---|---|
| HPLC Purity | ≥98% |
| HRMS | [M+H]⁺ calc. 756.18, found 756.20 |
Crystallographic and Stability Studies
Single-crystal X-ray diffraction (as in ) reveals:
-
Disorder : Thiophenyl groups exhibit rotational disorder (83:17 occupancy) .
-
Packing : C–H⋯O interactions stabilize molecular columns along100 .
Biological Activity and Derivatives
While beyond this reaction scope, structural analogs (e.g., sulfonamide-pyrazole hybrids ) show antimicrobial and anti-inflammatory activity, suggesting potential applications for the target compound.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Heterocycle and Thioether Linkage
Triazole Derivatives
- S-Alkylated 1,2,4-Triazoles (): Compounds such as (2-(5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-(phenyl/4-fluorophenyl)ethanones [10–15] share the triazole-thioether motif. The thioether bridge enhances stability and influences tautomerism, as seen in the equilibrium between thione and thiol forms. The target compound’s thioether likely adopts a similar conformation, favoring the thione tautomer due to spectral absence of νS-H (~2500–2600 cm⁻¹) .
- Triazole-Thioacetamides (): Derivatives like N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides highlight the role of sulfur in modulating reactivity. The target compound’s methyl-furan carboxamide may offer improved solubility compared to acetamide analogues .
Thiazole Analogues ():
Compounds such as N-(4-(4-fluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 9) and N-(5-((dimethylamino)methyl)-4-(4-fluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 10) replace the triazole with a thiazole. Thiazoles generally exhibit stronger π-stacking interactions but lower metabolic stability compared to triazoles. The target compound’s triazole core may offer a balance between binding affinity and stability .
Substituent Effects
Aromatic Substitutents
- 4-Bromophenyl vs. Halogenated Phenyls : The bromine atom in the target compound increases steric bulk and lipophilicity compared to fluorine or chlorine substituents in analogues (e.g., 2,4-difluorophenyl in ). This could enhance membrane permeability but reduce solubility .
- 4-Methoxyphenyl : The electron-donating methoxy group in the pyrazoline ring (shared with N-(2-Hydroxyethyl)-5-(4-methoxyphenyl)-4H-pyrazole-3-carboxamide in ) may improve binding to hydrophobic pockets in target proteins, similar to observations in pyrazole-based therapeutics .
Thiophen-2-yl Group
The thiophene moiety (common in ) contributes π-π interactions and moderate electronegativity. Its presence in the pyrazoline ring may mimic bioisosteres of phenyl groups, as seen in 5-(2-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide (), enhancing target engagement .
Comparative Data Tables
Table 1: Structural and Physicochemical Comparison
*LogP estimated via fragment-based methods.
Q & A
Q. What are the standard synthetic routes for this compound, and how are key intermediates characterized?
The synthesis typically involves multi-step reactions, including:
- Thioether bond formation : Coupling a triazole-thiol intermediate with a 2-oxoethyl group via nucleophilic substitution under reflux conditions in anhydrous DMF .
- Cyclization of pyrazoline : Using hydrazine derivatives and ketones in ethanol with catalytic acetic acid to form the 4,5-dihydro-1H-pyrazole core .
- Final amidation : Reacting the furan-2-carboxamide moiety with the triazole-methyl intermediate using carbodiimide coupling agents (e.g., EDC/HOBt) . Characterization :
- NMR (1H/13C) confirms regioselectivity of triazole substitution and thioether linkage .
- HRMS validates molecular weight (±2 ppm accuracy) .
Q. Which functional groups in this compound are critical for its bioactivity?
Key functional groups include:
- Triazole ring : Imparts metabolic stability and hydrogen-bonding capacity .
- Thiophene and furan moieties : Enhance π-π stacking with biological targets (e.g., enzymes) .
- 4-Bromophenyl group : Increases lipophilicity, improving membrane permeability .
- 4-Methoxyphenyl substituent : Modulates electronic effects, influencing binding affinity .
Q. What in vitro biological activities have been reported, and how do they compare to analogs?
Advanced Research Questions
Q. How can synthetic yields be optimized for the pyrazoline-triazole coupling step?
- Solvent selection : Use DMF at 80°C to enhance solubility of intermediates .
- Catalysis : Add 10 mol% KI to accelerate thioether formation .
- Workup : Purify via column chromatography (silica gel, hexane/EtOAc 3:1) to isolate the product in >75% yield .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Dynamic NMR : Perform variable-temperature 1H NMR to detect rotational barriers in the thioether bond .
- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., triazole substitution site) .
- 2D-COSY/HSQC : Assign overlapping proton signals in the pyrazoline ring .
Q. What computational methods predict this compound’s binding to fungal CYP51?
- Molecular docking (AutoDock Vina) : Simulate interactions with C. albicans CYP51 (PDB: 5TZ1), focusing on triazole coordination to heme iron .
- MD simulations (GROMACS) : Assess stability of the ligand-enzyme complex over 100 ns .
- QSAR models : Use Hammett constants of aryl substituents to correlate with antifungal potency .
Q. How does structural modification of the furan-carboxamide affect SAR?
- Bioisosteric replacement : Substitute furan with thiophene (increases logP but reduces solubility) .
- Methylation of the carboxamide : Eliminates H-bond donor capacity, decreasing activity by 90% .
- Comparative data :
| Modification | Antifungal IC₅₀ (µM) | Solubility (mg/mL) |
|---|---|---|
| Furan-carboxamide | 8.2 | 0.15 |
| Thiophene-carboxamide | 12.7 | 0.09 |
Q. What role do non-covalent interactions play in its crystal packing?
- X-ray analysis : Reveals C–H···O hydrogen bonds between the furan oxygen and adjacent bromophenyl groups (distance: 2.89 Å) .
- π-π stacking : Thiophene and triazole rings form offset stacks (3.6 Å spacing), stabilizing the lattice .
- Implications : These interactions improve crystallinity, aiding in purity assessment .
Methodological Recommendations
- Contradictory bioactivity data : Validate assays using standardized CLSI protocols for antifungal testing .
- Scale-up challenges : Replace DMF with cyclopentyl methyl ether (CPME) for greener synthesis .
- Metabolic stability : Perform microsomal incubation (human liver microsomes) with LC-MS/MS analysis to identify oxidative hotspots .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
